molecular formula C18H15BrN4O B10995885 N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide

Cat. No.: B10995885
M. Wt: 383.2 g/mol
InChI Key: GJSZOFIJCBVRPN-UHFFFAOYSA-N
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Description

    N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound exhibits interesting biological properties due to its structural features.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antitumor, antimicrobial).

      Medicine: May serve as a lead compound for drug development.

      Industry: Employed in the synthesis of specialty chemicals.

  • Mechanism of Action

      Targets: The compound likely interacts with cellular proteins or enzymes due to its structural features.

      Pathways: Further research is needed to elucidate specific pathways affected.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The bromine substitution imparts distinct properties.

    Remember that this compound’s applications and mechanisms are still an active area of research, and further studies are needed to fully understand its potential

    Properties

    Molecular Formula

    C18H15BrN4O

    Molecular Weight

    383.2 g/mol

    IUPAC Name

    N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromoindol-1-yl)acetamide

    InChI

    InChI=1S/C18H15BrN4O/c19-13-4-3-7-16-12(13)8-9-23(16)11-18(24)20-10-17-21-14-5-1-2-6-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22)

    InChI Key

    GJSZOFIJCBVRPN-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=CC=C4Br

    Origin of Product

    United States

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